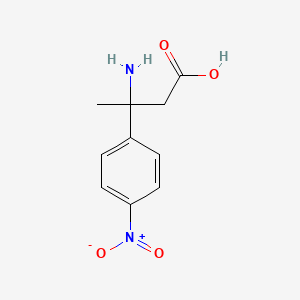

3-Amino-3-(4-nitrophenyl)butanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(4-nitrophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-10(11,6-9(13)14)7-2-4-8(5-3-7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARPLVHWZJYCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 3 4 Nitrophenyl Butanoic Acid and Its Precursors

Established Synthetic Pathways for β-Amino Acids Analogous to 3-Amino-3-(4-nitrophenyl)butanoic Acid

The foundational methods for constructing β-amino acids, including structures analogous to this compound, often rely on robust and well-documented chemical transformations. These pathways typically generate racemic mixtures that may require subsequent resolution.

General Approaches Utilizing Aldehyde Condensation Reactions

Aldehyde condensation reactions represent a classical and widely used approach for the synthesis of β-amino acids. The Rodionov reaction, a prominent example of this category, involves the condensation of an aldehyde with malonic acid and ammonia (B1221849) or an amine. researchgate.net This method is particularly effective for preparing racemic β-amino acids from aldehydes, which are often readily available starting materials. researchgate.net The general mechanism allows for the formation of the carbon skeleton and the introduction of the amino group in a single pot, making it an efficient, though not stereoselective, strategy.

Another relevant approach is the aldol (B89426) condensation of glycine (B1666218) Schiff bases with various aldehydes. nih.govacs.org This reaction can be catalyzed by bases or, in more advanced variations, by organocatalysts like proline to achieve some level of stereocontrol. acs.org The versatility of aldehydes, including aromatic aldehydes, makes these condensation methods suitable for creating a diverse library of β-amino acid structures. thieme-connect.comacs.org

Direct Nitration and Amino Acid Coupling Strategies

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis, often achieved through electrophilic aromatic substitution. However, the direct nitration of molecules containing sensitive functional groups, such as an amino acid backbone, can be challenging. Direct nitration of aniline, for instance, can lead to oxidation products and the formation of meta-substituted derivatives due to the protonation of the amino group in the strongly acidic medium. ncert.nic.in To circumvent these issues, protecting the amino group via acetylation is a common strategy to control the reaction and favor the formation of para-nitro isomers. ncert.nic.in

A more controlled approach involves synthesizing β-nitro-α-amino acids, which serve as precursors to the desired β-amino acids. These can be prepared through methods like the three-component coupling of amines, nitroalkanes, and glyoxylate (B1226380) in an aqueous base. arkat-usa.org These β-nitro compounds can then be incorporated into larger molecules, such as peptides, and subsequently modified. arkat-usa.org

Stereoselective Synthesis of this compound

Achieving stereochemical control is paramount for the application of chiral molecules in pharmaceuticals and other biologically active compounds. Consequently, significant research has been dedicated to developing enantioselective methods for the synthesis of β-amino acids like this compound.

Chiral Acetal (B89532) Template-Mediated Synthesis

Asymmetric synthesis using chiral auxiliaries, such as those forming chiral acetal templates, is a powerful strategy for controlling stereochemistry. documentsdelivered.com In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. While the search results specifically highlight the use of chiral acetal templates in reactions with organometallic reagents to form other types of molecules, the underlying principle of using a removable chiral scaffold is broadly applicable in asymmetric synthesis and represents a viable, albeit often multi-step, approach for producing enantiopure β-amino acids. documentsdelivered.com

Palladium-Catalyzed Enantioselective C(sp³)-H Activation Methodologies

Modern synthetic chemistry has seen the emergence of C-H activation as a powerful tool for creating carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. Palladium-catalyzed enantioselective activation of β-C(sp³)–H bonds in aliphatic acids and their derivatives offers a novel and efficient route to chiral molecules. nih.govacs.org This methodology typically employs a directing group, often an amide or a native carboxylic acid, to position the palladium catalyst in proximity to the targeted C-H bond. nih.gov

The key to achieving high enantioselectivity lies in the design and use of chiral ligands. acs.orgacs.orgresearchgate.net Ligands such as mono-N-protected amino acids (MPAA) and their derivatives (e.g., MPAQ, MPAAM) have been successfully developed to enable a range of enantioselective β-C–H activation reactions. nih.govacs.org These ligands form a chiral complex with the palladium catalyst, which then facilitates the stereoselective C-H cleavage and subsequent functionalization, providing a direct pathway to chiral carboxylic acids and their derivatives. nih.govacs.org

| Methodology | Catalyst/Ligand System | Key Feature | Reference |

| Enantioselective C(sp³)–H Arylation | Pd(II) / Chiral Mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) | Forms a chiral complex to achieve high yields and enantioselectivities. | acs.org |

| Enantioselective β-C(sp³)–H Arylation | Pd(II) / Acetyl-protected aminoethyl quinoline (B57606) (MPAQ) | Bidentate ligand design enables functionalization of aliphatic amides. | nih.gov |

| General Enantioselective β-C–H Activation | Pd(II) / MPAA, MPAQ, MPAO, MPAThio, MPAAM | Ligand acceleration and weak coordination enable reactions with native carboxylic acids. | nih.govacs.org |

Asymmetric Biocatalytic Approaches via Transaminase Enzymes

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Transaminase (TA) enzymes, in particular, have proven to be highly effective for the asymmetric synthesis of chiral amines and amino acids. rsc.org These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or keto acid acceptor with excellent stereoselectivity. nih.govresearchgate.net

Two primary strategies are employed for the synthesis of enantiopure aromatic β-amino acids using transaminases:

Kinetic Resolution: A racemic mixture of a β-amino acid is subjected to a transaminase that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopure substrate. researchgate.net

Asymmetric Synthesis: A prochiral β-keto acid is directly aminated by a transaminase to produce a single enantiomer of the β-amino acid. nih.govresearchgate.net

| Enzyme System | Strategy | Substrate | Product | Key Advantage | Reference |

| ω-Transaminase | Asymmetric Synthesis | β-Keto acid | Aromatic β-amino acid | High enantioselectivity in direct amination. | nih.govresearchgate.net |

| Lipase (B570770) / ω-Transaminase Cascade | Asymmetric Synthesis | β-Keto ester | Aromatic β-amino acid | Overcomes instability of β-keto acid substrate. | nih.govmdpi.com |

| (S)-β-Transaminase | Kinetic Resolution | Racemic β-amino acid | (R)-β-amino acid | Efficient separation of enantiomers. | researchgate.netresearchgate.net |

Protecting Group Strategies in the Synthesis of this compound Derivatives

Implementation of Boc and Fmoc Protecting Groups for Selective Transformations

Boc Protection: The tert-butyloxycarbonyl (Boc) group is typically introduced to the amino functionality of this compound using di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. This method is robust and generally provides high yields of the N-Boc protected product. The Boc group is characterized by its stability under basic and nucleophilic conditions, making it an ideal choice when subsequent reactions require such environments. organic-chemistry.org However, it is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA). americanpeptidesociety.org This acid lability allows for the selective deprotection of the amino group, enabling further transformations at this site while other acid-stable parts of the molecule remain unchanged.

Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is introduced using reagents such as Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu), typically in a basic aqueous-organic solvent mixture. rsc.org In contrast to the Boc group, the Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine (B6355638) in dimethylformamide (DMF). americanpeptidesociety.orgresearchgate.net This base-lability is a key feature of the Fmoc strategy, allowing for orthogonal protection in conjunction with acid-labile groups like Boc or tert-butyl esters used to protect the carboxylic acid function.

The strategic implementation of these protecting groups allows for the stepwise synthesis of complex derivatives. For instance, the carboxylic acid moiety of N-Boc-3-amino-3-(4-nitrophenyl)butanoic acid can be activated and coupled with another molecule, followed by the acidic removal of the Boc group to expose the amine for a subsequent reaction. Conversely, if the N-terminus is protected with Fmoc, the carboxylic acid can be modified, and then the Fmoc group can be selectively removed under basic conditions for further elaboration at the amino group.

Influence of Protecting Groups on Compound Stability and Reactivity

Stability:

The Boc group, being a bulky tert-butyl carbamate, generally enhances the stability of the amino acid derivative towards basic and nucleophilic reagents. This allows for a broader range of reaction conditions to be employed for modifications at other parts of the molecule without risking the integrity of the protected amine. However, the Boc group's susceptibility to strong acids necessitates careful selection of reagents for any acid-catalyzed transformations. organic-chemistry.org

The Fmoc group provides excellent stability in acidic media, which is advantageous when acid-labile protecting groups are present elsewhere in the molecule. altabioscience.com Its lability to bases, while essential for its removal, means that the Fmoc-protected compound is incompatible with reaction conditions involving strong bases. researchgate.net

Reactivity:

The primary role of both Boc and Fmoc groups is to decrease the nucleophilicity of the amino group, thereby preventing it from participating in unwanted reactions. rsc.org This allows for the selective reaction of other functional groups, such as the carboxylic acid.

The 4-nitrophenyl group, being strongly electron-withdrawing, can influence the reactivity of the entire molecule. For instance, it can affect the pKa of the carboxylic acid, making it more acidic. This, in turn, can influence the conditions required for coupling reactions at the carboxyl terminus.

Furthermore, the presence of the nitro group can impact deprotection rates. It has been observed that substrates with electron-withdrawing groups can exhibit faster deprotection of N-Boc groups under certain conditions. nih.gov This suggests that the 4-nitrophenyl substituent may facilitate the cleavage of the Boc group in this compound derivatives compared to unsubstituted phenyl analogues.

Below is a table summarizing the general stability and reactivity characteristics of Boc and Fmoc protected this compound.

| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability | Influence on Reactivity |

| Boc | (Boc)₂O, base | Strong acid (e.g., TFA) | Stable to bases and nucleophiles. | Deactivates the amino group towards electrophiles. The electron-withdrawing nitro group may slightly increase the rate of acid-catalyzed deprotection. |

| Fmoc | Fmoc-Cl or Fmoc-OSu, base | Mild base (e.g., 20% piperidine in DMF) | Stable to acids. | Deactivates the amino group towards electrophiles. Allows for selective transformations under acidic conditions elsewhere in the molecule. |

Stereochemical Control and Chiral Purity in 3 Amino 3 4 Nitrophenyl Butanoic Acid Research

Enantiomeric Forms and Their Differential Research Significance

3-Amino-3-(4-nitrophenyl)butanoic acid possesses a single stereocenter at the C3 position, meaning it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-3-Amino-3-(4-nitrophenyl)butanoic acid and (S)-3-Amino-3-(4-nitrophenyl)butanoic acid.

It is a well-established principle in pharmacology and medicinal chemistry that enantiomers of a chiral compound can exhibit significantly different biological activities. One enantiomer may be therapeutically active while the other is inactive or, in some cases, may produce undesirable or toxic effects. This differential activity arises from the three-dimensional nature of biological targets like enzymes and receptors, which selectively interact with only one enantiomer.

While specific comparative pharmacological studies for the individual enantiomers of this compound are not extensively detailed in the cited literature, the significance of stereochemistry is clearly demonstrated in structurally related compounds. For instance, in the case of 3-(p-chlorophenyl)-4-aminobutanoic acid (a positional isomer of baclofen), the R(+) enantiomer was found to be 4.2 to 9.2 times more pharmacologically effective than its S(-) counterpart nih.gov. This highlights the critical need to study the enantiomers of this compound separately to elucidate their unique biological profiles and therapeutic potential.

Strategies for Achieving and Maintaining High Enantiomeric Purity

The synthesis of single-enantiomer compounds, or enantiopure compounds, is a central goal in modern organic chemistry. For this compound, several strategies can be employed to obtain high enantiomeric purity, primarily falling into two categories: diastereoselective synthesis and the resolution of racemic mixtures.

Diastereoselective synthesis involves creating the desired stereocenter under the influence of another chiral element already present in the substrate, a reagent, or a catalyst. This approach generates diastereomers, which have different physical properties and can be separated more easily than enantiomers.

A common and effective strategy for the stereoselective synthesis of β-amino acids involves the conjugate addition (Michael addition) of a nucleophile to a prochiral nitro-alkene rsc.orgnih.gov. For the target compound, this would involve the addition of a methyl group equivalent to a derivative of β-nitro-4-nitrostyrene. By using a chiral nucleophile or a chiral catalyst, the reaction can be guided to produce predominantly one diastereomer, which can then be converted to the desired enantiomer of this compound.

Another powerful approach is the "chiral pool" synthesis, which utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids as starting materials. For example, a synthetic pathway for a structurally similar compound, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, was successfully developed starting from the natural amino acid (S)-serine researchgate.net. A similar strategy could be adapted for the synthesis of the enantiomers of this compound.

Resolution is the process of separating a racemic mixture (a 1:1 mixture of both enantiomers) into its individual enantiomeric components. This is often a practical approach when a direct asymmetric synthesis is not feasible or is low-yielding.

Enzymatic Kinetic Resolution: One of the most elegant and efficient methods for resolution is enzymatic kinetic resolution. This technique exploits the high stereoselectivity of enzymes, which often catalyze a reaction on one enantiomer of a racemic substrate at a much higher rate than the other. For β-amino esters, lipases are particularly effective. A study on the closely related racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate demonstrated a successful resolution through enantioselective N-acylation using Candida antarctica lipase (B570770) A (CAL-A). The enzyme selectively acylated the (S)-enantiomer, allowing for the separation of the acylated (S)-product from the unreacted (R)-amino ester researchgate.netresearchgate.net. This method yields both enantiomers with high optical purity researchgate.netresearchgate.net.

Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers phenomenex.com. The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte, causing them to travel through the column at different rates and thus be separated scas.co.jp. Macrocyclic glycopeptides, such as teicoplanin, are highly effective chiral selectors for the direct separation of underivatized amino acids . This method is indispensable for both isolating pure enantiomers and for determining the enantiomeric purity (enantiomeric excess, e.e.) of a sample.

| Resolution Technique | Principle | Key Advantages | Example Application / Reagent |

|---|---|---|---|

| Enzymatic Kinetic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer in a racemic mixture, allowing for separation. | High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry"). | Lipase-catalyzed N-acylation (e.g., with Candida antarctica lipase A) researchgate.netresearchgate.net. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to separation. | Applicable to a wide range of compounds, highly accurate for purity analysis, can be used for preparative scale. | Macrocyclic glycopeptide (e.g., Teicoplanin) or Pirkle-type CSPs scas.co.jp. |

Methodologies for Absolute Configuration Determination of this compound and its Chiral Derivatives

Once an enantiomerically enriched or pure sample is obtained, it is crucial to unambiguously determine its absolute configuration (i.e., whether it is the R or S enantiomer). Several powerful analytical techniques are available for this purpose.

X-ray Crystallography: This is often considered the "gold standard" for determining absolute configuration rsc.orgamericanlaboratory.com. If a suitable single crystal of the compound or a derivative can be grown, X-ray diffraction analysis provides a definitive three-dimensional structure, from which the absolute stereochemistry can be directly assigned.

NMR Spectroscopy with Chiral Auxiliaries: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine absolute configuration by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). The resulting diastereomers have distinct NMR spectra. In the Mosher's method, for example, the enantiomers are reacted with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters or amides. A systematic analysis of the differences in the chemical shifts (Δδ = δS - δR) of the protons near the stereocenter allows for the assignment of the absolute configuration nih.govresearchgate.net. Chiral solvating agents (CSAs) can also be used to form transient diastereomeric complexes that can be distinguished by NMR, avoiding the need for covalent modification nih.govmdpi.com.

Marfey's Method: This is a classic and reliable chromatographic method for determining the absolute configuration of amino acids semanticscholar.org. The amino acid is derivatized with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, or Marfey's reagent). This reaction converts the D- and L-amino acid enantiomers into stable diastereomers. These diastereomers are then separated by reversed-phase HPLC and detected by UV absorbance nih.govacs.org. By comparing the retention time of the derivative of the unknown amino acid with the retention times of the derivatives of known D- and L-amino acid standards, the absolute configuration can be unequivocally assigned mdpi.com. The "advanced Marfey's method" couples this technique with mass spectrometry for even more confident peak identification acs.org.

Vibrational Circular Dichroism (VCD): VCD is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution rsc.orgnih.gov. The experimental VCD spectrum serves as a unique fingerprint of a molecule's absolute configuration. To assign the stereochemistry, the experimental spectrum is compared to a theoretical spectrum generated by quantum chemical calculations (e.g., Density Functional Theory) for one of the enantiomers (e.g., the R-form). A good match between the experimental and calculated spectra confirms the absolute configuration americanlaboratory.comschrodinger.com. VCD is particularly powerful as it provides structural information for molecules in their solution state and does not require crystallization or derivatization americanlaboratory.com.

| Methodology | Physical Principle | Sample State | Key Features |

|---|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a crystal lattice. | Solid (Single Crystal) | Provides unambiguous 3D structure; considered the definitive method rsc.org. |

| NMR with Chiral Auxiliaries | Formation of diastereomers with distinct NMR chemical shifts. | Solution | Does not require crystallization; established models (e.g., Mosher's) for predictable analysis nih.gov. |

| Marfey's Method | Chromatographic separation of diastereomeric derivatives. | Solution | Highly sensitive and reliable for amino acids; requires derivatization nih.govmdpi.com. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | Solution | Non-destructive; provides configuration in solution; requires computational analysis americanlaboratory.comschrodinger.com. |

Chemical Reactivity and Derivatization Strategies of 3 Amino 3 4 Nitrophenyl Butanoic Acid

Functional Group Transformations of 3-Amino-3-(4-nitrophenyl)butanoic Acid

The inherent functionalities of this compound can be selectively modified to alter the molecule's electronic and steric properties, or to introduce new reactive handles for further synthetic elaboration.

The nitro group of the phenyl ring is a versatile functional group that can be readily reduced to an amino group, providing a key intermediate for a variety of subsequent reactions. This transformation from a strongly electron-withdrawing group to an electron-donating group dramatically alters the chemical properties of the aromatic ring. masterorganicchemistry.com

Common methods for the reduction of aromatic nitro compounds are applicable to this compound. masterorganicchemistry.comwikipedia.org These include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.com Catalytic hydrogenation often employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comwikipedia.org This method is generally clean and efficient, proceeding under relatively mild conditions. An alternative approach involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). masterorganicchemistry.com

The choice of reducing agent can be critical to avoid side reactions and to ensure chemoselectivity, especially given the presence of other functional groups in the molecule. The resulting 3-amino-3-(4-aminophenyl)butanoic acid is a valuable building block for the synthesis of dyes, pharmaceuticals, and other complex organic molecules. jsynthchem.com

| Reduction Method | Reagents/Catalysts | Product | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | 3-Amino-3-(4-aminophenyl)butanoic acid | Clean reaction, mild conditions, high yields. masterorganicchemistry.comwikipedia.org |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, or Zn/HCl | 3-Amino-3-(4-aminophenyl)butanoic acid | Cost-effective, widely used in industrial applications. masterorganicchemistry.com |

| Transfer Hydrogenation | Formic acid, Triethylsilane | 3-Amino-3-(4-aminophenyl)butanoic acid | Avoids the use of gaseous hydrogen. organic-chemistry.org |

The oxidation of this compound can target either the aromatic ring or the aliphatic side chain, depending on the reagents and reaction conditions. Aromatic amino acids can undergo various oxidation reactions that can affect their structure and function. numberanalytics.com For instance, the aromatic ring could potentially be hydroxylated under specific oxidative conditions, although the presence of the deactivating nitro group would make electrophilic aromatic substitution challenging.

Oxidation of the aliphatic butanoic acid chain is also a possibility. Strong oxidizing agents could potentially lead to cleavage of the carbon-carbon bonds. However, more controlled oxidation could potentially introduce new functional groups, such as a hydroxyl group or a ketone, at the aliphatic positions. The specific outcomes of oxidation reactions would be highly dependent on the chosen oxidant and the reaction parameters.

The primary amino group in this compound is nucleophilic and can participate in a variety of substitution reactions. libretexts.org The lone pair of electrons on the nitrogen atom allows it to attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. csbsju.edu

Common nucleophilic substitution reactions involving the amino group include acylation, alkylation, and arylation. Acylation with acid chlorides or anhydrides in the presence of a base leads to the formation of amides. csbsju.edulibretexts.org Alkylation with alkyl halides can introduce alkyl groups onto the nitrogen atom, although over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be a challenge to control. Arylation, for example, through reaction with reagents like 2,4-dinitrofluorobenzene (Sanger's reagent), can be used to attach an aryl group to the amino function. csbsju.edu These reactions are fundamental in peptide synthesis and for the introduction of protecting groups.

Derivatization Protocols for Enhancing Synthetic Utility

To further expand the synthetic applications of this compound, its carboxylic acid functionality can be derivatized to more reactive species.

The carboxylic acid group of this compound can be readily converted into amides and esters. These reactions typically require activation of the carboxylic acid to facilitate nucleophilic attack by an amine or an alcohol.

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine to form an amide bond. This transformation is often facilitated by coupling agents such as carbodiimides (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)). researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride or an anhydride, which then reacts with the amine. Direct amidation using Lewis acid catalysts has also been reported for unprotected amino acids. nih.gov

Esterification is the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. libretexts.org Common methods include the Fischer esterification, which involves heating the amino acid with an excess of the alcohol and a strong acid catalyst like sulfuric acid or hydrochloric acid. researchgate.net This reaction is an equilibrium process, and the removal of water can drive it to completion.

| Reaction | Reagents | Product | Key Features |

|---|---|---|---|

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide | Forms a stable amide bond, widely used in peptide synthesis. researchgate.net |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Protects the carboxylic acid or modifies solubility and reactivity. libretexts.orgresearchgate.net |

The carboxylic acid group can be converted into more reactive intermediates, such as acid anhydrides, to facilitate subsequent reactions. Acid anhydrides are highly activated derivatives of carboxylic acids and are excellent acylating agents. libretexts.org

Symmetrical anhydrides can be formed by the reaction of two molecules of the amino acid with a dehydrating agent like dicyclohexylcarbodiimide (DCC). thieme-connect.de Mixed anhydrides can be prepared by reacting the amino acid with an acid chloride, such as isobutyl chloroformate, in the presence of a tertiary amine. thieme-connect.de These anhydrides readily react with nucleophiles like amines and alcohols to form amides and esters, respectively. wikipedia.org The formation of these reactive intermediates is a common strategy in peptide synthesis to achieve efficient coupling of amino acids. thieme-connect.de

Targeted Chemical Modifications for Specific Research Applications

The presence of a primary amino group, a carboxylic acid, and an aromatic nitro group makes this compound a prime candidate for targeted chemical modifications. These modifications are instrumental in developing derivatives with tailored properties for various research applications, including the synthesis of novel therapeutic agents and specialized biochemical probes.

One key area of modification involves the protection of the amino and carboxylic acid functionalities to facilitate peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group is commonly employed for the amino group, enhancing the stability of the compound under basic conditions, which is particularly advantageous for solid-phase peptide synthesis. For instance, Boc-(R)-3-Amino-4-(4-nitrophenyl)butanoic acid demonstrates improved stability over its hydrochloride salt, making it a preferred precursor in the synthesis of peptidomimetics. Similarly, the 9-fluorenylmethoxycarbonyl (Fmoc) group can be used to protect the amino group, offering an alternative strategy for peptide synthesis under milder basic conditions. masterorganicchemistry.com

The carboxylic acid group can be activated to form esters, such as p-nitrophenyl esters, which are reactive intermediates for peptide coupling reactions. This in situ activation allows for the formation of peptide bonds with unprotected amino acids, streamlining the synthetic process. researchgate.net

Furthermore, derivatives of similar scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid, have been synthesized to create libraries of compounds with potential antimicrobial and anticancer activities. nih.govnih.gov These studies demonstrate how modifications of the core structure, including the introduction of various substituents on the phenyl ring and derivatization of the amino and carboxyl groups, can lead to compounds with significant biological activity. While not directly involving the 4-nitrophenyl substitution, these findings suggest that this compound can serve as a valuable scaffold for developing novel therapeutic candidates. The strongly electron-withdrawing nitro group in this compound significantly influences its acidity and reactivity in nucleophilic substitution reactions compared to analogues with other substituents.

A notable application of a related compound, N-(9-fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid, is its use as a photocleavable linker in solid-phase peptide synthesis. researchgate.net This derivative remains stable under standard synthesis conditions but can be cleaved upon UV irradiation, allowing for the controlled release of the synthesized peptide from the solid support. researchgate.net This highlights the potential for designing sophisticated research tools based on the 3-amino-3-phenylpropanoic acid backbone.

Table 1: Examples of Targeted Chemical Modifications and Their Applications

| Modification | Reagent/Protecting Group | Application |

|---|---|---|

| N-protection | tert-butyloxycarbonyl (Boc) | Solid-phase peptide synthesis |

| N-protection | 9-fluorenylmethoxycarbonyl (Fmoc) | Peptide synthesis |

| Carboxyl activation | p-Nitrophenol | Peptide coupling |

| Scaffold for drug discovery | Various substituents | Development of antimicrobial and anticancer agents |

Applications of 3 Amino 3 4 Nitrophenyl Butanoic Acid As a Chiral Building Block in Advanced Organic Synthesis

Utilization in the Construction of Complex Organic Molecules

3-Amino-3-(4-nitrophenyl)butanoic acid serves as a valuable chiral building block in the synthesis of a variety of complex organic molecules, including macrocycles and heterocyclic compounds. Its stereochemistry and functional groups—an amino group, a carboxylic acid, and a nitrophenyl moiety—provide multiple points for synthetic elaboration, enabling the construction of intricate molecular architectures.

The diastereoselective synthesis of substituted chromenopyrrolidinones from natural amino acid derivatives highlights the utility of amino acids in creating complex heterocyclic systems. aalto.fi While not directly detailing the use of this compound, this research showcases the potential for amino acid-derived nitriles to undergo sophisticated cyclization reactions. aalto.fi Similarly, the diastereoselective reaction of (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol with aromatic aldehydes to form complex bicyclic heteroatoms demonstrates the utility of the 4-nitrophenyl group in directing stereoselective transformations. osi.lv

Furthermore, the synthesis of macrocycles, a class of complex molecules with significant interest in drug discovery, can be achieved using amino acid-based approaches. nih.govnih.gov Multicomponent reactions, such as the Ugi or Passerini reactions, are powerful tools for the concise synthesis of macrocycles from amino acid derivatives. nih.gov The principles demonstrated in the synthesis of macrocycles from linked amino acid mimetics (LAAMs) could be applied to this compound to generate novel macrocyclic structures with potential biological activity. nih.gov

Role in Peptide and Peptidomimetic Synthesis

The unique structural features of this compound, a β-amino acid, make it a compelling component for the synthesis of peptides and peptidomimetics with enhanced properties.

Solid-Phase Peptide Synthesis Incorporating β-Amino Acid Scaffolds

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains. nih.govdu.ac.inosti.gov The incorporation of non-natural amino acids, such as β-amino acids, into peptides is a well-established strategy to introduce conformational constraints and improve resistance to enzymatic degradation. researchgate.net The general protocols of SPPS, including resin handling, coupling, and cleavage, can be adapted for the inclusion of β-amino acid building blocks. du.ac.inresearchgate.net

A notable application of a structurally related compound, N-(9-fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid, is its use as a photocleavable linker in SPPS. researchgate.net This highlights the utility of the 3-amino-3-phenylpropionic acid scaffold in facilitating the cleavage of synthetic peptides from the solid support under mild, photolytic conditions. researchgate.net While this specific example does not use the exact target compound, it underscores the compatibility of this class of molecules with SPPS methodologies.

Design of Novel Short-Chain Peptide Ligand Mimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved pharmacological properties. nih.govwjarr.com β-Turns are crucial secondary structures in many biologically active peptides, and the design of β-turn mimetics is a key strategy in peptidomimetic drug discovery. nih.govnih.gov The constrained backbone of β-amino acids can pre-organize a peptide chain into a β-turn conformation.

The incorporation of this compound into a peptide sequence can induce a specific turn, thereby mimicking the bioactive conformation of a natural peptide ligand. nih.govnih.gov The design and synthesis of β-turn mimetic libraries based on scaffolds like trans-pyrrolidine-3,4-dicarboxamide have proven successful in identifying potent ligands for peptide-activated G-protein coupled receptors (GPCRs). nih.govsemanticscholar.org This approach could be extended to include β-amino acids like this compound to generate novel peptidomimetic libraries.

Precursor in the Synthesis of Analogs for Research Targets

The chemical structure of this compound makes it an ideal starting material for the synthesis of analogs of various research targets, particularly in the fields of kinase inhibition and neurotransmitter modulation.

The development of small molecule kinase inhibitors is a major focus in cancer therapy. nih.goved.ac.uknih.gov Many kinase inhibitors are designed to mimic the binding of ATP to the kinase active site. nih.goved.ac.uk The synthesis of pyrimidine-based Aurora kinase inhibitors and phthalic-based tyrosine kinase inhibitors demonstrates the modular nature of kinase inhibitor design, where different fragments are combined to achieve high potency and selectivity. nih.govnih.gov this compound can serve as a scaffold to which various pharmacophoric groups can be attached to generate novel kinase inhibitor candidates.

In neuroscience research, amino acids and their derivatives play a crucial role as neurotransmitters and their precursors. nih.govcuni.cznih.govopenstax.org For instance, glutamate (B1630785) and GABA are major excitatory and inhibitory neurotransmitters, respectively, and are themselves amino acids. cuni.czopenstax.org The synthesis of neurotransmitters like serotonin (B10506) and the catecholamines is dependent on the availability of their amino acid precursors, tryptophan and tyrosine. nih.govopenstax.org The structural similarity of this compound to these key molecules suggests its potential as a precursor for the synthesis of novel neurotransmitter analogs with potential modulatory effects on their respective receptors and transporters.

Formation of Metal Complexes for Chemical Investigations

Amino acids are excellent ligands for transition metals, forming a wide variety of coordination complexes with diverse structures and reactivities. jocpr.comscirp.orgresearchgate.net The amino and carboxylate groups of amino acids can chelate to a metal center, and additional coordination can occur through side-chain functionalities. jocpr.comscirp.org

The synthesis and characterization of transition metal complexes with amino acids are often motivated by their potential biological activities, including antibacterial and anticancer properties. scirp.orgresearchgate.netresearchgate.net While specific studies on the metal complexes of this compound are not extensively documented in the provided search results, the general principles of amino acid-metal coordination suggest that it would readily form complexes with various transition metals. Investigations into such complexes could reveal interesting catalytic, magnetic, or biological properties. The synthesis of macrocyclic transition metal complexes often involves the template-directed condensation of dicarbonyl compounds with diamines, a strategy that could potentially be adapted to incorporate this compound into novel macrocyclic ligand frameworks. researchgate.net

Integration into Combinatorial Libraries for Chemical Diversity Studies

Combinatorial chemistry is a powerful tool for the rapid synthesis and screening of large libraries of compounds to identify new drug leads. nih.govstanford.edunih.goviipseries.orgnumberanalytics.com The "one-bead one-compound" (OBOC) method and positional scanning libraries are common approaches for generating and screening these vast collections of molecules. nih.govnih.gov

Amino acids are frequently used as building blocks in the construction of combinatorial libraries due to their structural diversity and the well-established methods for peptide and peptidomimetic synthesis. nih.govresearchgate.net The integration of this compound into a combinatorial library would introduce both chirality and a unique aromatic substituent, thereby expanding the chemical space of the library. nih.goviipseries.org The synthesis of a β-turn mimetic library based on a pyrrolidine-3,4-dicarboxamide (B11717785) template demonstrates the feasibility of creating large, diverse libraries around a core scaffold that mimics a key biological recognition motif. nih.govsemanticscholar.org A similar approach could be employed with this compound to generate a library of compounds with the potential to interact with a wide range of biological targets.

Mechanistic Investigations of Chemical Transformations Involving 3 Amino 3 4 Nitrophenyl Butanoic Acid

Reaction Kinetics and Thermodynamic Studies of 3-Amino-3-(4-nitrophenyl)butanoic Acid Processes

Kinetic and thermodynamic studies provide quantitative insights into the reactivity and energy changes associated with chemical transformations involving this compound and related compounds.

Kinetic investigations often focus on reaction rates under various conditions. For instance, studies on the acylation of α-amino acids by p-nitrophenyl p-nitrobenzoate in different solvent mixtures reveal how the structure of the amino acid and the properties of the solvent affect the reaction rate. researchgate.netasianpubs.org These reactions are typically studied under pseudo-first-order conditions, and the observed rate constants provide a measure of the nucleophilicity of the amino acid's amino group. researchgate.net

The reactivity of α-amino acids in these acylation reactions generally follows an order influenced by steric hindrance and the basicity of the amino group. researchgate.netasianpubs.org For example, less sterically hindered amino acids like glycine (B1666218) react faster than bulkier ones like L-valine. researchgate.net The solvent composition also plays a crucial role; increasing the water content in water-propan-2-ol mixtures leads to a decrease in the activation energy, enthalpy, and entropy for the acylation of several α-amino acids. researchgate.net

Thermodynamic studies, on the other hand, quantify the energy changes (enthalpy, ΔH), entropy changes (ΔS), and Gibbs free energy changes (ΔG) associated with a reaction, such as the protonation of amino acids. Titration calorimetry is a powerful technique used to determine the thermodynamic functions for these protonation reactions. pku.edu.cn These studies provide fundamental data on the acidity and basicity of the functional groups in amino acids, which is essential for understanding their behavior in different chemical and biological environments. pku.edu.cn

Table 3: Kinetic Data for Acylation of α-Amino Acids by p-Nitrophenyl p-Nitrobenzoate This table shows the order of reactivity for various α-amino acids in an acylation reaction, highlighting the influence of molecular structure on reaction kinetics.

| Amino Acid | Relative Reactivity Order |

| L-proline | Highest |

| Glycine | High |

| L-α-alanine | Medium |

| L-valine | Lower |

| L-serine | Low |

| DL-threonine | Lowest |

Data derived from kinetic studies of α-amino acid acylation. researchgate.netasianpubs.org

Table 4: Thermodynamic Data for Protonation of Selected Amino Acids at 298.15 K This table presents thermodynamic parameters for the protonation of the amino group (-NH₂) for several amino acids, illustrating the type of data obtained from thermodynamic studies.

| Amino Acid | pK_a2 | ΔH° (kJ·mol⁻¹) | ΔS° (J·mol⁻¹·K⁻¹) |

| Glycine | 9.778 | -48.43 | 21.3 |

| L-alanine | 9.844 | -48.48 | 23.0 |

| L-valine | 9.684 | -50.08 | 17.5 |

| L-leucine | 9.711 | -49.49 | 20.0 |

| L-phenylalanine | 9.255 | -46.72 | 19.9 |

Data obtained from titration calorimetry studies. pku.edu.cn

Computational and Theoretical Studies of 3 Amino 3 4 Nitrophenyl Butanoic Acid

Molecular Modeling of Conformational Preferences and Stereoisomeric Structures

Molecular modeling techniques, particularly quantum chemical calculations like Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating the conformational landscape of molecules. For 3-Amino-3-(4-nitrophenyl)butanoic acid, these methods could elucidate the preferred three-dimensional arrangements of its atoms.

A theoretical study on the conformational energies of various β-amino acids in a model peptide environment has demonstrated the utility of HF and DFT methods in identifying stable geometries. scirp.orgresearchgate.net Such studies typically involve systematic variation of dihedral angles along the molecule's backbone to map the potential energy surface. For this compound, key dihedral angles would include those around the Cα-Cβ bond and the Cβ-C(aryl) bond.

The stereoisomers of this compound, arising from the chiral center at the C3 position, would exhibit distinct conformational preferences. Computational modeling could predict the relative energies of the (R) and (S) enantiomers and their most stable conformers. Factors influencing conformational stability, such as intramolecular hydrogen bonding between the amino and carboxyl groups, and steric interactions involving the bulky 4-nitrophenyl and methyl groups, would be quantified. The solvent's effect on conformational preferences is also a critical aspect that can be modeled using implicit or explicit solvent models, as solvation can stabilize certain conformers over others. scirp.orgresearchgate.net

Hypothetical Conformational Energy Profile Data

While specific data for this compound is unavailable, a representative data table for a generic β-amino acid is presented below to illustrate the output of such computational studies.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Solvated |

| -180 | 5.2 | 4.5 |

| -120 | 2.1 | 1.8 |

| -60 | 0.0 (Global Minimum) | 0.0 (Global Minimum) |

| 0 | 8.5 | 7.9 |

| 60 | 1.5 | 1.2 |

| 120 | 3.8 | 3.2 |

Theoretical Investigations of Reaction Pathways and Transition States in Synthesis

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by mapping out the entire reaction pathway, including reactants, products, intermediates, and transition states. For the synthesis of this compound, theoretical investigations could clarify the mechanisms of key synthetic steps.

For instance, in a potential synthetic route involving a Mannich-type reaction between a ketone, an amine, and a compound with an acidic proton, computational modeling could be used to:

Determine the activation energies for competing reaction pathways.

Characterize the geometry of transition states.

Understand the role of catalysts in lowering the energy barriers.

DFT calculations have been successfully employed to study the transition states in various organic reactions, including those for the synthesis of amino acids. nih.gov By calculating the Gibbs free energy of activation (ΔG‡) for each step, the rate-determining step of the synthesis can be identified. This information is crucial for optimizing reaction conditions to improve yield and selectivity.

Illustrative Reaction Coordinate for a Hypothetical Synthetic Step

| Reaction Coordinate | Structure | Relative Free Energy (kcal/mol) |

| Reactants | Starting Materials + Catalyst | 0.0 |

| Transition State 1 | [TS1]‡ | +15.2 |

| Intermediate | Reaction Intermediate | -5.4 |

| Transition State 2 | [TS2]‡ | +12.8 |

| Products | Product + Catalyst | -20.7 |

Computational Approaches to Understand Chiral Induction and Selectivity

The synthesis of enantiomerically pure this compound requires a method for controlling the stereochemistry at the C3 position. Computational modeling is instrumental in understanding the origins of enantioselectivity in asymmetric synthesis.

In a chiral catalyst-mediated synthesis, DFT and other computational methods can be used to model the interactions between the catalyst and the substrate. By building and optimizing the structures of the diastereomeric transition states that lead to the (R) and (S) enantiomers, the energy difference between them (ΔΔG‡) can be calculated. This energy difference is directly related to the enantiomeric excess (ee) of the reaction.

Such studies can reveal the specific non-covalent interactions, such as hydrogen bonds, steric hindrance, or π-π stacking, that are responsible for the stabilization of one transition state over the other. This understanding allows for the rational design of more effective chiral catalysts. For example, computational analyses have been used to create models for selectivity in asymmetric aza-Henry reactions to produce α,β-diamino esters. nih.gov A similar approach could be applied to understand and predict the stereochemical outcome of syntheses leading to this compound.

Advanced and Sustainable Synthetic Approaches for 3 Amino 3 4 Nitrophenyl Butanoic Acid

Development of Green Chemistry Methodologies

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The application of these principles to the synthesis of 3-amino-3-(4-nitrophenyl)butanoic acid is crucial for developing environmentally friendly and economically viable manufacturing processes.

Employment of Environmentally Benign Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional syntheses of β-amino acids often utilize volatile and hazardous organic solvents. Green chemistry encourages the substitution of these with more environmentally benign alternatives.

For the synthesis of nitroaromatic compounds, the selection of a suitable solvent is crucial for both reaction efficiency and safety. numberanalytics.com While polar solvents may be necessary to dissolve the starting materials and intermediates, greener options should be considered. Water is an ideal green solvent, and its use in the synthesis of β-amino acids is highly desirable. Other green solvents include ionic liquids and deep eutectic solvents, which can offer advantages in terms of recyclability and reduced volatility. rsc.org Research into the synthesis of amino acid-derived ionic liquids has demonstrated the potential for creating more sustainable reaction media. rsc.org

Table 1: Comparison of Solvents for Organic Synthesis

| Solvent Class | Examples | Green Chemistry Considerations |

| Conventional | Dichloromethane, Toluene, DMF | Often toxic, volatile, and difficult to recycle. |

| Benign | Water, Ethanol, Ethyl acetate | Lower toxicity, biodegradable, and derived from renewable resources. |

| Neoteric | Ionic Liquids, Supercritical Fluids | Can offer unique solubility properties and recyclability, but cost and toxicity must be evaluated. |

The synthesis of a related compound, N-(9-fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid, highlights a one-pot synthesis approach for β-amino acids which can reduce solvent usage and waste generation. researchgate.net

Waste Minimization Strategies in Large-Scale Synthesis

Waste management is a cornerstone of green chemistry and is particularly important in the pharmaceutical industry due to the high E-factor (kg of waste per kg of product) often associated with complex syntheses. axil-is.com Strategies for waste minimization in the large-scale synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Catalysis: The use of catalytic reagents in place of stoichiometric ones can significantly reduce waste.

Process Optimization: Careful control of reaction parameters can improve yield and reduce the formation of byproducts.

Recycling and Reuse: Implementing procedures for the recovery and reuse of solvents, catalysts, and unreacted starting materials. longdom.org

In the context of pharmaceutical manufacturing, proper management of both hazardous and non-hazardous waste is crucial for compliance and sustainability. adragos-pharma.comglobalresearchonline.net This includes the segregation and appropriate disposal of waste streams. adragos-pharma.com

Continuous Flow Chemistry for Optimized Production and Control

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing. nih.gov This approach is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters, all of which can be relevant to the synthesis of this compound.

The nitration of aromatic compounds, a key step in the synthesis of the target molecule, is a notoriously hazardous reaction that can benefit from the enhanced safety and control offered by continuous flow reactors. contractpharma.comcontractpharma.com The small reaction volumes and high surface-area-to-volume ratios in flow reactors allow for efficient heat dissipation, minimizing the risk of thermal runaways. contractpharma.comvapourtec.com

Key advantages of continuous flow synthesis include:

Enhanced Safety: Minimized inventory of hazardous materials at any given time. vapourtec.com

Improved Process Control: Precise control over temperature, pressure, and residence time leads to higher reproducibility and selectivity. labx.com

Increased Efficiency: Reduced reaction times and the potential for process automation can lead to higher throughput. manufacturingchemist.com

Scalability: The transition from laboratory-scale to industrial production is often more straightforward than with batch processes. manufacturingchemist.com

A continuous flow setup for the synthesis of this compound could involve the in-line generation of a nitrating agent, followed by its immediate reaction with the aromatic precursor in a microreactor. rsc.org Subsequent reaction steps, such as the introduction of the amino and carboxylic acid functionalities, could also be integrated into a multi-step continuous process. mdpi.com

Chemoenzymatic Synthetic Strategies for Enantiopure Access

The biological activity of many chiral molecules is dependent on their stereochemistry. Chemoenzymatic methods, which combine chemical synthesis with biocatalytic steps, offer an efficient and environmentally friendly route to enantiomerically pure compounds. Lipases and transaminases are two classes of enzymes that have been widely used for the synthesis of enantiopure β-amino acids. rsc.org

A common chemoenzymatic strategy is the kinetic resolution of a racemic mixture. In the case of this compound, this could involve the enantioselective acylation or hydrolysis of a corresponding ester derivative catalyzed by a lipase (B570770). For instance, Candida antarctica lipase A (CalA) has been shown to be effective in the kinetic resolution of β-amino esters.

To overcome the 50% theoretical yield limit of kinetic resolution, a dynamic kinetic resolution (DKR) can be employed. rsc.org In a DKR, the enzymatic resolution is coupled with in-situ racemization of the slower-reacting enantiomer. This can be achieved using a chemical catalyst, such as a heterogeneous palladium catalyst. rsc.org This approach allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. acs.org

Table 2: Representative Data for Chemoenzymatic Resolution of β-Amino Esters

| Enzyme | Substrate | Racemization Catalyst | Acylating Agent | Yield (%) | Enantiomeric Excess (ee) (%) |

| Candida antarctica Lipase A (CalA) | Propyl β-phenylalaninate | Pd/BaSO4 | 2,2,2-Trifluoro-ethyl butyrate | >95 | >99 |

| Novozyme-435 | 1-Phenylethylamine | Pd/AlO(OH) | Ethyl acetate | High | Excellent |

This table presents representative data for similar substrates to illustrate the potential of the methodology for this compound.

Future Research Directions for 3 Amino 3 4 Nitrophenyl Butanoic Acid

Exploration of Novel Synthetic Methodologies with Enhanced Efficiency

The advancement of research into 3-amino-3-(4-nitrophenyl)butanoic acid and its derivatives is intrinsically linked to the availability of efficient and sustainable synthetic methods. Future investigations are anticipated to move beyond traditional multi-step procedures, which often involve hazardous reagents and generate significant waste. The focus will likely shift towards greener and more atom-economical approaches.

A promising avenue lies in the exploration of enzymatic and chemo-enzymatic synthesis . Biocatalysis offers the potential for high stereoselectivity under mild reaction conditions, which is crucial for producing enantiomerically pure forms of the target molecule. Enzymes such as transaminases and ammonia (B1221849) lyases could be engineered to accept 3-oxo-3-(4-nitrophenyl)butanoic acid or a related precursor, providing a direct and environmentally benign route to the desired amine.

Furthermore, the development of asymmetric organocatalysis presents another exciting frontier. Chiral Brønsted acids or bifunctional organocatalysts could be designed to facilitate the enantioselective addition of nucleophiles to a suitable nitro-containing substrate, thereby establishing the chiral center with high precision in a single step.

The principles of green chemistry will also be central to future synthetic strategies. This includes the use of safer solvents, the reduction of derivatization steps, and the development of catalytic processes that minimize waste. Continuous flow chemistry, for instance, could offer improved reaction control, scalability, and safety for the synthesis of this and related nitro-aromatic compounds.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Enzymatic Synthesis | High stereoselectivity, mild conditions, environmentally friendly. | Enzyme discovery and engineering, optimization of reaction conditions. |

| Asymmetric Organocatalysis | Metal-free catalysis, high enantioselectivity, operational simplicity. | Design of novel catalysts, expansion of substrate scope. |

| Green Chemistry Approaches | Reduced environmental impact, increased safety and efficiency. | Use of renewable feedstocks, development of catalytic and flow processes. |

Design and Synthesis of Advanced Derivatives for Targeted Applications

The structural versatility of this compound makes it an excellent starting point for the design and synthesis of advanced derivatives with tailored functionalities. A significant area of future research will be its incorporation into peptidomimetics . β-amino acids are known to impart unique conformational constraints and increased proteolytic stability to peptides. By integrating this compound into peptide sequences, researchers can develop novel therapeutic agents with enhanced pharmacokinetic profiles.

The nitrophenyl group itself offers a handle for further chemical modification. For instance, reduction of the nitro group to an amine would yield a versatile intermediate for the attachment of various functionalities, such as fluorescent probes for biological imaging, targeting moieties for drug delivery, or cross-linking agents for materials science applications.

Another promising direction is the development of small molecule inhibitors of specific enzymes or protein-protein interactions. The rigid yet tunable backbone of the molecule, combined with the electronic properties of the nitrophenyl ring, could be exploited to design compounds that fit into the active sites of biological targets with high affinity and specificity.

| Derivative Class | Potential Application | Design Strategy |

| Peptidomimetics | Therapeutics with improved stability and efficacy. | Incorporation into peptide backbones to induce specific secondary structures. |

| Functionalized Aminophenyl Derivatives | Bioimaging, targeted drug delivery, advanced materials. | Reduction of the nitro group followed by conjugation with functional moieties. |

| Small Molecule Inhibitors | Targeted therapy for various diseases. | Structure-based design to target the active sites of enzymes or protein interfaces. |

Development of Integrated Experimental and Computational Research Frameworks

To accelerate the discovery and optimization of this compound and its derivatives, a synergistic approach combining experimental synthesis and characterization with computational modeling is essential. Future research will increasingly rely on these integrated frameworks.

Furthermore, quantum mechanical calculations can be employed to understand the electronic properties of the molecule and its derivatives, aiding in the design of catalysts for its synthesis and in predicting its reactivity. Structure-activity relationship (SAR) studies, driven by computational screening and subsequent experimental validation, will be crucial for optimizing the therapeutic potential of any new derivatives.

The development of a comprehensive database of the physicochemical and biological properties of this compound and its derivatives, populated with both experimental and computational data, would serve as a valuable resource for the scientific community, fostering further innovation in this area.

| Research Area | Computational Tools | Experimental Validation |

| Conformational Analysis | Molecular Dynamics (MD) Simulations, Monte Carlo Simulations. | NMR Spectroscopy, X-ray Crystallography. |

| Catalyst and Reaction Design | Density Functional Theory (DFT), Ab initio calculations. | Synthesis and kinetic studies of catalyzed reactions. |

| Structure-Activity Relationship (SAR) | QSAR modeling, molecular docking, virtual screening. | In vitro and in vivo biological assays. |

Q & A

Basic: What synthetic methodologies are recommended for preparing enantiopure 3-amino-3-(4-nitrophenyl)butanoic acid?

The synthesis of enantiopure forms typically involves enzymatic resolution or asymmetric catalysis . For example, hydantoinase enzymes (e.g., from Arthrobacter crystallopoietes DSM20117) can enantioselectively hydrolyze racemic 6-(4-nitrophenyl)dihydropyrimidine-2,4(1H,3H)-dione to yield (R)- or (S)-enantiomers . Chemical synthesis may employ chiral auxiliaries or catalysts to control stereochemistry. Ensure purification via chiral HPLC or crystallization to verify enantiopurity .

Advanced: How can researchers resolve contradictions in biological activity data between enantiomers?

Contradictions often arise from differences in enantiomer-receptor interactions or metabolic stability . To address this:

- Perform dose-response assays for both enantiomers under identical conditions.

- Use molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities.

- Validate metabolic stability via in vitro liver microsome assays to rule out rapid degradation of one enantiomer .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : Confirm structure via - and -NMR, focusing on aromatic protons (δ 7.5–8.5 ppm) and the β-amino acid backbone (δ 1.5–3.0 ppm) .

- IR : Identify carboxyl (1700–1720 cm) and nitro (1520–1350 cm) functional groups.

- Mass Spectrometry : Use HRMS (ESI or MALDI) to verify molecular weight (CHNO, theoretical MW: 224.08 g/mol) .

Advanced: How can computational tools aid in analyzing crystal packing or molecular geometry?

Software suites like WinGX and ORTEP enable:

- Crystal structure refinement from single-crystal XRD data.

- Visualization of anisotropic displacement parameters to assess thermal motion.

- Metric analysis of bond lengths/angles for comparison with DFT-optimized geometries .

Basic: What are optimal storage conditions to prevent degradation?

Store under inert atmosphere (argon or nitrogen) at room temperature , protected from light. Use amber glass vials to minimize photodegradation of the nitro group. Monitor purity via HPLC every 6 months .

Advanced: How to address inconsistencies in thermodynamic data for clustering reactions involving this compound?

For ion-clustering studies (e.g., Na adducts):

- Replicate experiments using high-precision calorimetry to measure ΔH/ΔS.

- Cross-validate with computational methods (e.g., Gaussian for Gibbs free energy calculations).

- Account for solvent effects (e.g., dielectric constant of DMSO vs. water) using the SMD solvation model .

Advanced: What strategies mitigate racemization during derivatization reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.